Differential MMP Specificity: Comparative kcat/KM Values for MMP-2, MMP-7, and MMP-9
VPLSLYSG exhibits a defined rank-order of catalytic efficiency across three MMP family members. For MMP-2, the mid-rate kcat/KM is 61,000 ± 4,000 M⁻¹s⁻¹; for MMP-9, it is 49,000 ± 3,000 M⁻¹s⁻¹; and for MMP-7, it is 22,000 ± 3,000 M⁻¹s⁻¹ . The 2.8-fold difference between MMP-2 and MMP-7 within the same peptide sequence allows researchers to select VPLSLYSG when a degradation response weighted toward MMP-2 (gelatinase A) over MMP-7 (matrilysin) is experimentally required, in contrast to broad-spectrum fluorogenic substrates that do not discriminate among these enzymes.
| Evidence Dimension | Catalytic efficiency (kcat/KM) |
|---|---|
| Target Compound Data | MMP-2: 61,000 ± 4,000 M⁻¹s⁻¹; MMP-9: 49,000 ± 3,000 M⁻¹s⁻¹; MMP-7: 22,000 ± 3,000 M⁻¹s⁻¹ |
| Comparator Or Baseline | MMP Substrate α (fluorogenic): MMP-2: 58 M⁻¹s⁻¹; MMP-9: 69 M⁻¹s⁻¹; MMP-7: 12 M⁻¹s⁻¹ |
| Quantified Difference | VPLSLYSG exhibits ~1,000-fold higher kcat/KM for MMP-2 and MMP-9 compared to the fluorogenic MMP Substrate α |
| Conditions | In vitro enzyme kinetics; mid-rate determination for VPLSLYSG |
Why This Matters
This rank-order catalytic profile (MMP-2 > MMP-9 > MMP-7) provides a reproducible, quantifiable basis for designing MMP-responsive systems where gelatinase A (MMP-2) is the predominant enzyme of interest, such as in tumor microenvironments or wound healing.
